

Application Note: Comprehensive Characterization of 2-(3-Methylphenoxy)aniline

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Compound of Interest

Compound Name: 2-(3-Methylphenoxy)aniline

Cat. No.: B1607781

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Abstract

This document provides a comprehensive guide to the analytical techniques for the structural elucidation and purity assessment of **2-(3-Methylphenoxy)aniline**, a key intermediate in pharmaceutical and chemical synthesis. The protocols detailed herein are designed to offer a robust framework for researchers, ensuring the generation of reliable and reproducible data. This guide integrates spectroscopic and chromatographic methods, providing not only procedural steps but also the scientific rationale behind the selection of specific techniques and parameters. While specific data for the title compound is not widely published, this note synthesizes information from closely related analogs and foundational analytical principles to provide expected outcomes and interpretation guidance.

Introduction

2-(3-Methylphenoxy)aniline is an aromatic amine and a diphenyl ether derivative. Its chemical structure, featuring a primary amine and a methyl-substituted phenoxy group, dictates its reactivity and physical properties, making it a valuable building block in the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs).^[1] The precise characterization of such intermediates is a critical aspect of drug development and chemical manufacturing, ensuring the identity, purity, and stability of the final product.^{[2][3]} This application note outlines a multi-technique approach for the comprehensive analysis of **2-(3-Methylphenoxy)aniline**, encompassing Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and High-Performance Liquid Chromatography (HPLC).

Molecular Structure and Physicochemical Properties

- IUPAC Name: **2-(3-Methylphenoxy)aniline**
- Synonyms: 2-Amino-3'-methyldiphenyl ether
- CAS Number: Not broadly available (requires specific synthesis and registration)
- Molecular Formula: C₁₃H₁₃NO
- Molecular Weight: 199.25 g/mol
- Appearance: Expected to be a crystalline solid or oil, color may vary from colorless to light brown.^{[4][5][6]}

Spectroscopic Characterization

Spectroscopic techniques are indispensable for the unambiguous identification and structural elucidation of organic molecules.^[2] The following sections detail the application of NMR, MS, and IR spectroscopy for the characterization of **2-(3-Methylphenoxy)aniline**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.^[7] For **2-(3-Methylphenoxy)aniline**, both ¹H and ¹³C NMR are crucial for confirming its structure.

Rationale for NMR: NMR is the most powerful technique for the structural elucidation of organic compounds in solution. It allows for the determination of the number and types of protons and carbons, their connectivity, and their chemical environment.

Protocol: ¹H and ¹³C NMR Spectroscopy

- Sample Preparation:
 - Dissolve 5-10 mg of **2-(3-Methylphenoxy)aniline** in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

- Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
- Transfer the solution to a 5 mm NMR tube.
- Instrument Parameters (^1H NMR):
 - Spectrometer: 400 MHz or higher
 - Pulse Sequence: Standard single-pulse experiment
 - Acquisition Time: 2-4 seconds
 - Relaxation Delay: 1-2 seconds
 - Number of Scans: 16-64
- Instrument Parameters (^{13}C NMR):
 - Spectrometer: 100 MHz or higher
 - Pulse Sequence: Proton-decoupled experiment
 - Acquisition Time: 1-2 seconds
 - Relaxation Delay: 2-5 seconds
 - Number of Scans: 1024-4096

Expected Spectral Data:

The expected chemical shifts are based on the analysis of similar structures such as 2-phenoxyaniline and 4-phenoxyaniline, and general principles of NMR spectroscopy.^{[8][9][10]}
^[11]

Table 1: Predicted ^1H NMR Data for **2-(3-Methylphenoxy)aniline**

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~2.30	s	3H	-CH ₃
~3.70	br s	2H	-NH ₂
~6.70-7.40	m	8H	Aromatic protons

Table 2: Predicted ¹³C NMR Data for **2-(3-Methylphenoxy)aniline**

Chemical Shift (δ , ppm)	Assignment
~21.0	-CH ₃
~115.0-130.0	Aromatic CH
~140.0-160.0	Aromatic C-N, C-O, C-CH ₃

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a molecule, and to deduce its structure by analyzing its fragmentation patterns.[\[12\]](#)

Rationale for MS: MS provides the exact molecular weight of the compound, which is a critical piece of data for identification. The fragmentation pattern can further confirm the proposed structure. Electrospray ionization (ESI) is a soft ionization technique suitable for this type of molecule, often yielding a prominent protonated molecular ion [M+H]⁺.[\[13\]](#)[\[14\]](#)

Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)

- Sample Preparation:
 - Prepare a dilute solution of **2-(3-Methylphenoxy)aniline** (1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile.
 - A small amount of formic acid (0.1%) can be added to the solvent to promote protonation.

- Instrument Parameters:
 - Ionization Mode: Positive ESI
 - Capillary Voltage: 3-4 kV
 - Drying Gas Flow: 5-10 L/min
 - Drying Gas Temperature: 250-350 °C
 - Mass Range: m/z 50-500

Expected Fragmentation Pattern:

The primary ion observed will be the protonated molecule $[M+H]^+$ at m/z 200.26.

Fragmentation is likely to occur at the ether linkage and may involve rearrangements.[\[13\]](#)[\[14\]](#)

Table 3: Predicted Mass Spectrometry Data for **2-(3-Methylphenoxy)aniline**

m/z	Interpretation
200.26	$[M+H]^+$ (Protonated molecular ion)
108.14	$[C_7H_8N]^+$ (cleavage of the ether bond)
93.13	$[C_6H_7N]^+$ (aniline radical cation)

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.[\[15\]](#)[\[16\]](#)[\[17\]](#)

Rationale for IR: IR spectroscopy is a quick and simple method to confirm the presence of key functional groups, such as the N-H stretches of the primary amine and the C-O stretch of the ether.

Protocol: Fourier Transform Infrared (FTIR) Spectroscopy

- Sample Preparation:

- For a solid sample, prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a transparent disk.
- Alternatively, acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.
- Instrument Parameters:
 - Spectral Range: 4000-400 cm^{-1}
 - Resolution: 4 cm^{-1}
 - Number of Scans: 16-32

Expected Absorption Bands:

The IR spectrum of **2-(3-Methylphenoxy)aniline** is expected to show characteristic bands for the amine and ether functional groups.[\[15\]](#)[\[17\]](#)[\[18\]](#)

Table 4: Predicted IR Absorption Bands for **2-(3-Methylphenoxy)aniline**

Wavenumber (cm^{-1})	Intensity	Assignment
3450-3300	Medium	N-H stretching (asymmetric and symmetric)
3050-3000	Medium	Aromatic C-H stretching
2950-2850	Medium	Aliphatic C-H stretching ($-\text{CH}_3$)
1620-1580	Strong	N-H bending
1500-1400	Strong	Aromatic C=C stretching
1250-1200	Strong	Aryl-O-C asymmetric stretching
1100-1000	Medium	Aryl-O-C symmetric stretching

Chromatographic Analysis

Chromatographic techniques are essential for assessing the purity of a compound and for separating it from impurities.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[19\]](#)[\[20\]](#)

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for the separation, identification, and quantification of components in a mixture.[\[20\]](#) A reverse-phase HPLC method is generally suitable for a molecule with the polarity of **2-(3-Methylphenoxy)aniline**.

Rationale for HPLC: HPLC is the gold standard for purity determination in the pharmaceutical industry due to its high resolution, sensitivity, and reproducibility.[\[1\]](#)[\[19\]](#)

Protocol: Reverse-Phase HPLC

- Sample Preparation:
 - Prepare a stock solution of **2-(3-Methylphenoxy)aniline** (1 mg/mL) in a suitable diluent (e.g., acetonitrile/water mixture).
 - Further dilute the stock solution to an appropriate concentration for analysis (e.g., 0.1 mg/mL).
- Instrument and Method Parameters:
 - Column: C18, 4.6 x 150 mm, 5 µm
 - Mobile Phase A: 0.1% Formic acid in Water
 - Mobile Phase B: 0.1% Formic acid in Acetonitrile
 - Gradient: 30% B to 90% B over 15 minutes
 - Flow Rate: 1.0 mL/min
 - Column Temperature: 30 °C
 - Detection: UV at 254 nm
 - Injection Volume: 10 µL

Expected Results:

Under these conditions, **2-(3-Methylphenoxy)aniline** should elute as a sharp, well-defined peak. The retention time will be specific to the exact conditions and system used. Purity can be assessed by the area percentage of the main peak.

Experimental Workflows and Data Integration

A comprehensive characterization of **2-(3-Methylphenoxy)aniline** involves a logical flow of experiments, where the results from one technique complement and confirm the findings of another.

Caption: Integrated workflow for the characterization of **2-(3-Methylphenoxy)aniline**.

Conclusion

The analytical methods detailed in this application note provide a robust framework for the comprehensive characterization of **2-(3-Methylphenoxy)aniline**. By combining spectroscopic and chromatographic techniques, researchers can confidently determine the identity, structure, and purity of this important chemical intermediate. The provided protocols and expected data, while based on sound scientific principles and data from related compounds, should be adapted and validated for specific laboratory conditions and instrumentation.

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